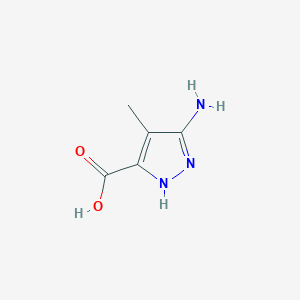
5-amino-4-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base, followed by hydrolysis to yield the desired carboxylic acid . Another method involves the reaction of pyrazine with ammonia under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, oxo derivatives, and amino derivatives, which can be further utilized in the synthesis of more complex compounds.
Scientific Research Applications
5-amino-4-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-amino-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-amino-5-methyl-1H-pyrazole
- 5-amino-4-ethyl-1H-pyrazole-3-carboxylic acid
Uniqueness
5-amino-4-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
3-amino-4-methyl-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(5(9)10)7-8-4(2)6/h1H3,(H,9,10)(H3,6,7,8) |
InChI Key |
HCBCYQUYNVACKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate](/img/structure/B15302070.png)





![2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B15302129.png)
![Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B15302132.png)
![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)
![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)


![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)

